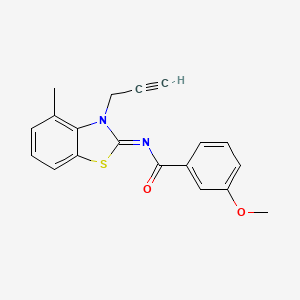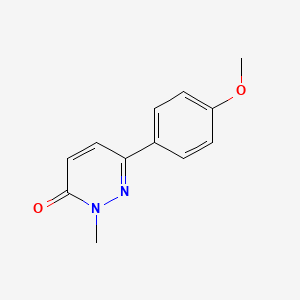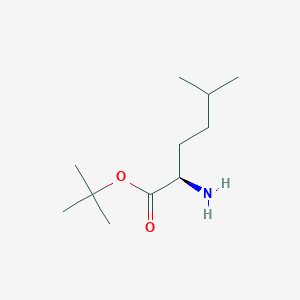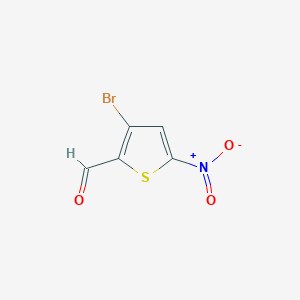
3-methoxy-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The presence of the methoxy group (-OCH3) and the prop-2-ynyl group (-C≡CH) suggest that this compound might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzothiazole ring, the methoxy group, and the prop-2-ynyl group would all contribute to the overall structure .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in reactions such as Click Chemistry, a modular chemical synthesis strategy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all affect properties like solubility, melting point, and reactivity .Scientific Research Applications
Antimicrobial Activity
(Z)-3-methoxy-N-(4-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide: and its derivatives have been synthesized and evaluated for their antimicrobial potential . In vitro assays against different microbial strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella enterica, Candida albicans, and Rhizopus oryzae, revealed moderate to excellent activity. Notably, compound 7o exhibited substantial potency against most tested microbes (MIC = 0.0558 μmol/mL).
Nitrification Inhibition
Another application lies in the field of agriculture. (Z)-3-methoxy-N-(4-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide has been studied for its nitrification inhibitory properties. It effectively inhibits nitrification processes in soil, making it a potential tool for sustainable agricultural practices .
Medicinal Chemistry
The stability of 1,2,3-triazoles against metabolic degradation, their ability to engage in hydrogen bonding, and their active involvement in dipole-dipole and π-stacking interactions contribute to their enhanced biocompatibility. Researchers have explored 1,2,3-triazoles and their derivatives for various medicinal applications:
Chelating Activity
Due to the presence of unpaired electrons on the nitrogen atom, 1,2,3-triazoles exhibit significant chelating activity. This property enhances their biological spectrum and opens avenues for further exploration .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-methoxy-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-4-11-21-17-13(2)7-5-10-16(17)24-19(21)20-18(22)14-8-6-9-15(12-14)23-3/h1,5-10,12H,11H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMNLDDYPLIGPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=CC=C3)OC)N2CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-(Diethylamino)ethyl)-1-(4-ethoxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2737273.png)
![N-[(3-chlorophenyl)methyl]-4-fluorobenzamide](/img/structure/B2737274.png)

![4-(1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2737277.png)
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1-methyl-5-(propan-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2737278.png)
![N-Ethyl-N-[2-(5-oxa-8-azaspiro[3.5]nonan-8-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2737279.png)


![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-ethyloxalamide](/img/structure/B2737287.png)
![N'-benzyl-N-[2,2-bis(furan-2-yl)ethyl]ethanediamide](/img/structure/B2737289.png)

![1-(3-Chlorophenyl)-3-[4-(6-methoxypyridazin-3-yl)phenyl]urea](/img/structure/B2737291.png)
![3-[[2-(3-Carbamoylindol-1-yl)acetyl]amino]benzenesulfonyl fluoride](/img/structure/B2737292.png)